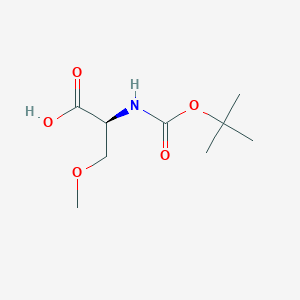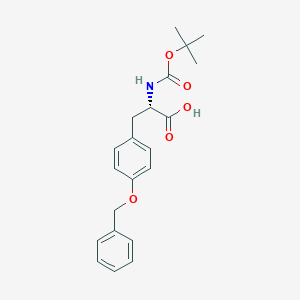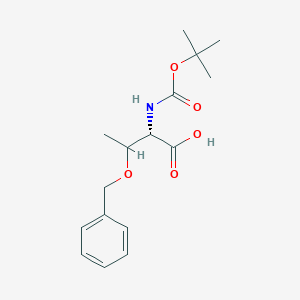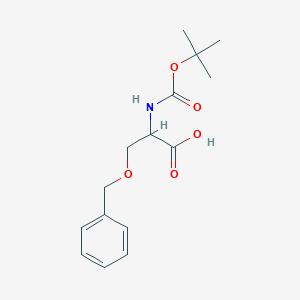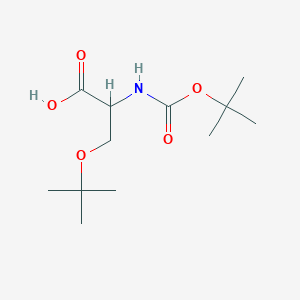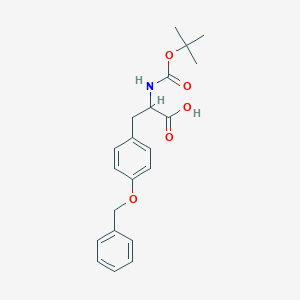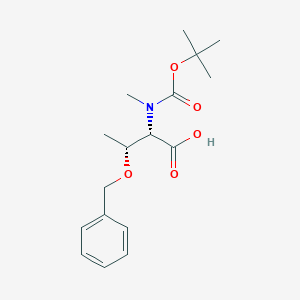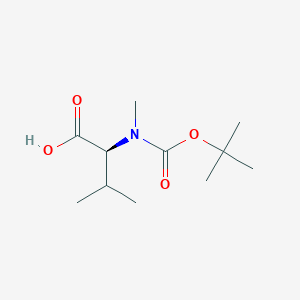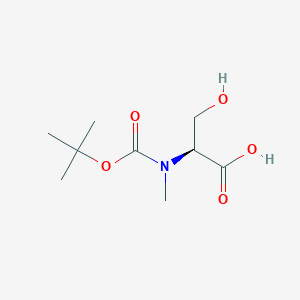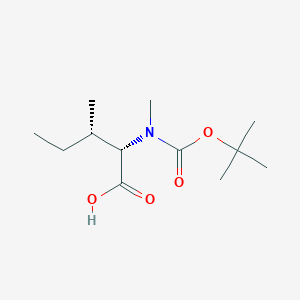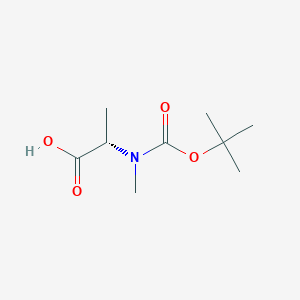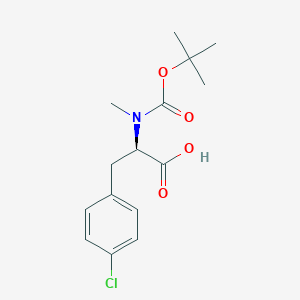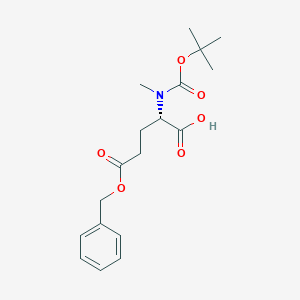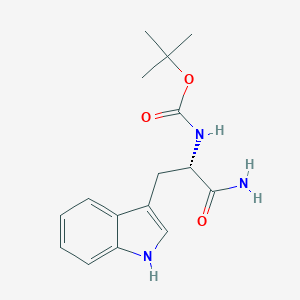
(S)-tert-Butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthetic cannabinoids are a large and diverse class of chemicals that are often included in so-called “herbal” products . These substances are designed to mimic the effects of Δ9-tetrahydrocannabinol (Δ9-THC), the main psychoactive component of cannabis . The specific compound you’re asking about is a synthetic cannabinoid, based on its structural features.
Scientific Research Applications
-
Synthetic Cannabinoid Receptor Agonists (SCRAs)
- Field : Pharmacology
- Application : SCRAs are a large and structurally diverse class of new psychoactive substances (NPS). They are used in research for understanding the cannabinoid receptors in the human body .
- Method : Traditional medicinal chemistry strategies such as molecular hybridization, bioisosteric replacement, and scaffold hopping are applied to existing cannabinoid templates to generate new molecules .
- Results : Most SCRAs potently activate cannabinoid type 1 and type 2 receptors (CB 1 and CB 2, respectively), with the former contributing to the psychoactivity of these substances .
-
Designer Drugs
- Field : Forensic Toxicology
- Application : Synthetic cannabinoids, including those with an indazole group in place of an indole group, have been identified as designer drugs in illegal products .
- Method : The identification of these substances is based on liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), high-resolution MS and nuclear magnetic resonance (NMR) analyses .
- Results : These synthetic cannabinoids differ chemically and pharmacologically from the major psychoactive component of cannabis, Δ 9 -tetrahydrocannabinol (Δ 9 -THC) .
-
New Psychoactive Substances (NPS)
- Field : Pharmacology
- Application : Synthetic cannabinoid receptor agonists (SCRAs) are a large class of NPS. They have evolved from historical academic manuscripts or pharmaceutical patents describing cannabinoid ligands .
- Method : Manufacturers have applied traditional medicinal chemistry strategies to existing cannabinoid templates to generate new molecules that circumvent structure-based legislation .
- Results : Most SCRAs potently activate cannabinoid type 1 and type 2 receptors (CB 1 and CB 2, respectively), with the former contributing to the psychoactivity of these substances .
-
Designer Drugs in Illegal Products
- Field : Forensic Toxicology
- Application : Two new-type synthetic cannabinoids, N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA) and N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA), have been identified as designer drugs in illegal products being sold in Japan .
- Method : The identification was based on liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), high-resolution MS and nuclear magnetic resonance (NMR) analyses .
- Results : These synthetic cannabinoids differ chemically and pharmacologically from the major psychoactive component of cannabis, Δ 9 -tetrahydrocannabinol (Δ 9 -THC) .
-
Evolution of Synthetic Cannabinoid Receptor Agonists (SCRAs)
- Field : Pharmacology
- Application : SCRAs are a large and most structurally diverse class of new psychoactive substances (NPS). The evolution of recently identified SCRA NPS chemotypes, as well as their putative manufacturing by-products and thermolytic degradants, is a significant area of research .
- Method : Traditional medicinal chemistry strategies such as molecular hybridization, bioisosteric replacement, and scaffold hopping are applied to existing cannabinoid templates to generate new molecules .
- Results : Most SCRAs potently activate cannabinoid type 1 and type 2 receptors (CB 1 and CB 2, respectively), with the former contributing to the psychoactivity of these substances .
-
Identification of New Synthetic Cannabinoids
- Field : Forensic Toxicology
- Application : Two new-type synthetic cannabinoids, N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA) and N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA), have been identified as designer drugs in illegal products being sold in Japan .
- Method : The identification was based on liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), high-resolution MS and nuclear magnetic resonance (NMR) analyses .
- Results : These synthetic cannabinoids differ chemically and pharmacologically from the major psychoactive component of cannabis, Δ 9 -tetrahydrocannabinol (Δ 9 -THC) .
Future Directions
properties
IUPAC Name |
tert-butyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-16(2,3)22-15(21)19-13(14(17)20)8-10-9-18-12-7-5-4-6-11(10)12/h4-7,9,13,18H,8H2,1-3H3,(H2,17,20)(H,19,21)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMFCQAPZYKTON-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60556356 |
Source


|
| Record name | Nalpha-(tert-Butoxycarbonyl)-L-tryptophanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate | |
CAS RN |
62549-92-2 |
Source


|
| Record name | Nalpha-(tert-Butoxycarbonyl)-L-tryptophanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

